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Compound of Interest

Compound Name:
3-Methylhexan-1-amine

hydrochloride

CAS No.: 2089255-88-7

Cat. No.: B2502861

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Methylhexan-1-amine hydrochloride (C₇H₁₈ClN), a primary amine salt with applications in

chemical synthesis.[1][2] The structural elucidation of this compound is critical for its use as a

building block in the development of fine chemicals and pharmaceutical intermediates. This

document will detail the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive

reference for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview
3-Methylhexan-1-amine hydrochloride possesses a chiral center at the C3 position, leading

to the existence of (R) and (S) enantiomers. The presence of the hydrochloride salt significantly

influences the spectroscopic properties, particularly of the amine group and its adjacent

protons and carbons.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Methylhexan-1-amine hydrochloride, the spectra are predicted based on

established principles and data from analogous structures.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methylhexan-1-amine hydrochloride is expected to exhibit

distinct signals corresponding to the different proton environments in the molecule. The

electron-withdrawing effect of the protonated amine group (-NH₃⁺) will cause deshielding of the

adjacent protons on C1.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylhexan-1-amine
hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or

Methanol-d₄ (CD₃OD). D₂O is particularly useful as the acidic protons of the ammonium

group will exchange with deuterium, leading to the disappearance of their signal, which can

aid in peak assignment.[3]

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

H8 (CH₃) ~0.90 t 3H ~7.0

H7 (CH₃) ~0.92 d 3H ~6.5

H5, H6 (CH₂) ~1.15-1.40 m 4H -

H4 (CH) ~1.50 m 1H -

H2 (CH₂) ~1.65 m 2H -

H1 (CH₂) ~2.95 t 2H ~7.5

-NH₃⁺ ~7.5-8.5 br s 3H -

Causality behind Experimental Choices: The choice of a polar deuterated solvent is crucial

for dissolving the salt. The use of D₂O simplifies the spectrum by removing the broad -NH₃⁺

signal, allowing for clearer observation of the aliphatic protons.[3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar

to ¹H NMR, the carbon adjacent to the ammonium group (C1) will be deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: As described for ¹H NMR.

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 512-1024 scans.

Relaxation Delay: 2 seconds.
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Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (ppm)

C8 (CH₃) ~14.2

C7 (CH₃) ~19.5

C6 (CH₂) ~20.8

C5 (CH₂) ~29.5

C4 (CH) ~34.0

C2 (CH₂) ~36.8

C1 (CH₂) ~40.5

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar

aliphatic amines and the known deshielding effect of the -NH₃⁺ group on the α-carbon.[3]

The seven distinct signals in the predicted spectrum confirm the seven unique carbon

environments in the molecule.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-
Methylhexan-1-amine hydrochloride, the key features will be the absorptions associated with

the ammonium (-NH₃⁺) group and the C-H bonds of the alkyl chain.

Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as

a thin film from a mull (e.g., Nujol).

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3000-2800 Strong, Broad N-H stretch (from -NH₃⁺)

~2960-2850 Strong C-H stretch (aliphatic)

~1600-1500 Medium N-H bend (asymmetric)

~1465 Medium C-H bend (CH₂)

~1380 Medium C-H bend (CH₃)

Trustworthiness: The broad and strong absorption in the 3000-2800 cm⁻¹ region is a

hallmark of the N-H stretching vibrations in an ammonium salt, distinguishing it from the

sharper N-H stretches of a free primary amine which typically appear between 3400-3250

cm⁻¹.[3][5] The presence of both N-H and C-H stretching bands in this region can lead to a

complex absorption pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Methylhexan-1-amine hydrochloride, the analysis will be performed on

the free base, 3-Methylhexan-1-amine, after the loss of HCl.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).

Ionization Technique: Electron Ionization (EI) is a common technique for this type of

molecule.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
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Predicted Mass Spectrometry Data and Interpretation

The mass spectrum will show the molecular ion of the free base (C₇H₁₇N) at m/z 115.[6][7] The

fragmentation pattern will be dominated by the cleavage of C-C bonds.

m/z Proposed Fragment Fragmentation Pathway

115 [C₇H₁₇N]⁺ Molecular ion of the free base

100 [C₆H₁₄N]⁺ Loss of a methyl radical (•CH₃)

86 [C₅H₁₂N]⁺ Loss of an ethyl radical (•C₂H₅)

72 [C₄H₁₀N]⁺ Loss of a propyl radical (•C₃H₇)

44 [C₂H₆N]⁺ Cleavage at the C2-C3 bond

30 [CH₄N]⁺ α-cleavage, [CH₂=NH₂]⁺

Authoritative Grounding: The base peak is often observed at m/z 30, corresponding to the

stable [CH₂=NH₂]⁺ ion formed through α-cleavage, a characteristic fragmentation pathway

for primary amines.

Fragmentation Workflow
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Caption: Proposed fragmentation pathway of 3-Methylhexan-1-amine.

Conclusion
The spectroscopic characterization of 3-Methylhexan-1-amine hydrochloride can be

effectively achieved through a combination of NMR, IR, and MS techniques. The data

presented in this guide, based on established spectroscopic principles and analysis of related

structures, provides a solid framework for the identification and quality control of this

compound. The hydrochloride salt form significantly influences the spectral features,

particularly the signals associated with the amine group. A thorough understanding of these

spectroscopic characteristics is essential for researchers utilizing this versatile chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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